2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a fluorophenyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Formation of the Acetohydrazide Moiety: The acetohydrazide group is formed by reacting hydrazine with an acetyl derivative.
Final Coupling Reaction: The final step involves coupling the triazine ring with the fluorophenyl and acetohydrazide groups under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanylacetamide
Uniqueness
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to its combination of a triazine ring, a fluorophenyl group, and an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C12H10FN5O3 |
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Molecular Weight |
291.24 g/mol |
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H10FN5O3/c13-8-3-1-7(2-4-8)6-14-17-10(19)5-9-11(20)15-12(21)18-16-9/h1-4,6H,5H2,(H,17,19)(H2,15,18,20,21)/b14-6+ |
InChI Key |
CXSUDFGBVRKWQQ-MKMNVTDBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CC2=NNC(=O)NC2=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CC2=NNC(=O)NC2=O)F |
Origin of Product |
United States |
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